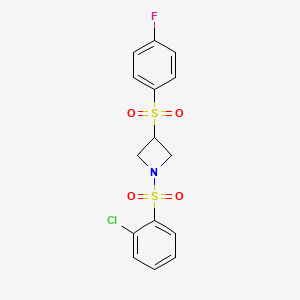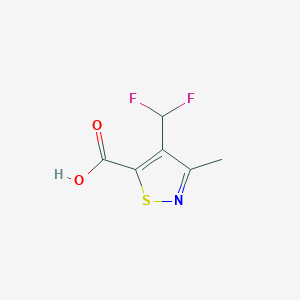![molecular formula C16H24N4O4 B2511225 N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 2034378-11-3](/img/structure/B2511225.png)
N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a furan ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethylcarbamoyl group. The furan ring is then attached through a series of coupling reactions. The final step involves the formation of the ethanediamide backbone, which is achieved through amide bond formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine and furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The overall effect is mediated through the modulation of signaling pathways involved in neurotransmission and cellular communication.
Comparison with Similar Compounds
Similar Compounds
N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(pyridin-2-yl)methyl]ethanediamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of both piperidine and furan rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-19(2)16(23)20-7-5-12(6-8-20)10-17-14(21)15(22)18-11-13-4-3-9-24-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPSOZAKYHNBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2511147.png)
![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)
![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)
![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2511159.png)
![3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2511160.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2511161.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)
![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)
